Vanillin-13C6: A Technical Guide for Researchers and Drug Development Professionals
Vanillin-13C6: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the chemical properties and applications of Vanillin-13C6, a key stable isotope-labeled internal standard for precise quantification in complex matrices.
Vanillin-13C6 is a stable isotope-labeled form of vanillin, where six carbon atoms on the benzene ring are replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to those of unlabeled vanillin, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols involving Vanillin-13C6.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Vanillin-13C6 are summarized in the table below. These properties are essential for its effective use in analytical methodologies.
| Property | Value | References |
| Chemical Formula | ¹³C₆C₂H₈O₃ | [1] |
| Molecular Weight | 158.10 g/mol | [2][3] |
| CAS Number (Labeled) | 201595-58-6 | [2][4] |
| CAS Number (Unlabeled) | 121-33-5 | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | [3][5] |
| Chemical Purity | ≥98% | [2] |
| Form | Solid | [3][5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 81-83 °C | [3][5] |
| Boiling Point | 170 °C at 15 mmHg | [3][5] |
| Solubility | Soluble in ethanol, chloroform, and ether. Soluble in solutions of fixed alkali hydroxides. Sparingly soluble in water (1 g/100 mL at 25°C). | [6][7] |
| Mass Shift (M+) | +6 | [3][5] |
Core Applications in Research and Development
Vanillin-13C6 serves as a critical tool in various analytical applications, primarily as an internal standard for accurate quantification.
Stable Isotope Dilution Analysis (SIDA)
The most prominent application of Vanillin-13C6 is in Stable Isotope Dilution Analysis (SIDA), a highly accurate method for quantifying compounds in complex mixtures. In this technique, a known amount of Vanillin-13C6 is added to a sample containing an unknown amount of natural vanillin. The labeled and unlabeled compounds are then extracted and analyzed together. Because they are chemically identical, they experience the same losses during sample preparation and ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the native vanillin in the original sample can be determined with high precision and accuracy.[4] This method is widely used in the food and beverage industry for authentication and quality control of vanilla flavoring.[8][9]
Pharmacokinetic and Metabolic Studies
In drug development, stable isotope-labeled compounds are utilized as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. While vanillin itself is not a common drug, the principles of using labeled compounds like Vanillin-13C6 are transferable to drug molecules. Incorporating stable isotopes can help in quantifying drug candidates and their metabolites in biological matrices.[4]
Experimental Protocols
The following sections detail generalized experimental methodologies for the quantification of vanillin using Vanillin-13C6 as an internal standard.
Quantification of Vanillin in Fragrant Vegetable Oils by HS-SPME-GC/MS
This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of vanillin in oil matrices.[4]
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of unlabeled vanillin (e.g., 10.0 mg in 10 g of a vanillin-free oil like caprylic capric triglyceride) to create a high-concentration standard.
-
Similarly, prepare a stock solution of Vanillin-13C6.
-
Create a series of calibration standards by progressive dilution of the unlabeled vanillin stock solution. The concentration of the Vanillin-13C6 internal standard should be kept constant across all calibration standards and samples (e.g., 500 μg/kg).[4]
2. Sample Preparation:
-
Accurately weigh a sample of the vegetable oil into a headspace vial.
-
Add a known amount of the Vanillin-13C6 internal standard solution to the vial.
3. HS-SPME Procedure:
-
Place the vial in a heated autosampler.
-
Expose a solid-phase microextraction fiber to the headspace above the oil sample for a defined period to allow for the adsorption of volatile compounds, including vanillin and Vanillin-13C6.
4. GC/MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.
-
Separate the compounds on a suitable capillary column.
-
Detect the compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode.
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of vanillin to the peak area of Vanillin-13C6 against the concentration of the vanillin standards.
-
Determine the concentration of vanillin in the unknown samples by using the peak area ratio from the sample and the calibration curve.
Quantification of Vanillin in Food Matrices by LC-MS/MS
This protocol describes a method for analyzing vanillin in various food products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Standards and Internal Standard:
-
Prepare stock and working standard solutions of vanillin and Vanillin-13C6 in a suitable solvent such as methanol or acetonitrile.
2. Sample Extraction:
-
Homogenize the food sample.
-
Spike the homogenized sample with a known amount of Vanillin-13C6 internal standard solution.
-
Perform a liquid-liquid extraction (e.g., with acetonitrile) or a solid-phase extraction (SPE) to isolate the analytes from the sample matrix.[6][7]
-
The extract may require further cleanup and concentration steps.
3. LC-MS/MS Analysis:
-
Inject the final extract into an LC-MS/MS system.
-
Separate the analytes using a suitable C18 or other appropriate liquid chromatography column with a gradient elution profile.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for both vanillin and Vanillin-13C6 and monitoring for specific product ions after fragmentation.
4. Data Analysis:
-
As with the GC-MS method, create a calibration curve based on the peak area ratios of the analyte to the internal standard in the calibration standards.
-
Calculate the concentration of vanillin in the food samples based on their measured peak area ratios.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the use of Vanillin-13C6 in quantitative analysis.
Caption: Workflow for quantitative analysis using Vanillin-13C6.
Caption: Principle of mass spectrometric detection for SIDA.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 4. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ttb.gov [ttb.gov]
